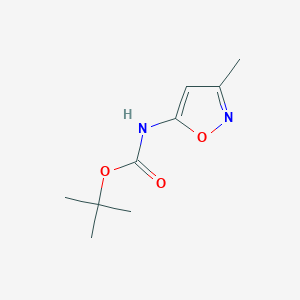

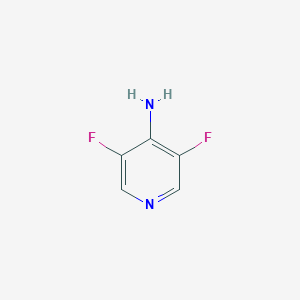

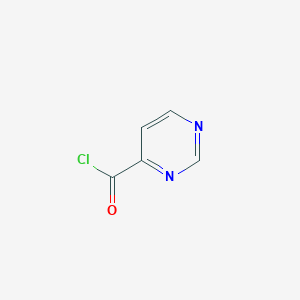

![molecular formula C10H11ClN2S B069327 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol CAS No. 175276-96-7](/img/structure/B69327.png)

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including the copper(I)-catalyzed tandem reaction of o-alkynylphenyl isothiocyanates with isocyanides, leading to the formation of benzimidazo[1,3]thiazines in good to excellent yields (Hao et al., 2014). Another method involves the use of thiamine hydrochloride as an efficient promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, highlighting an environmentally benign approach (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, can be characterized by various spectroscopic techniques. Crystal structure determination through X-ray diffraction reveals the planar nature of the thiazole and imidazole rings, indicating π-π stacking interactions which may contribute to their biological activities (Feng Ya, 1997).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including copper- and palladium-catalyzed cross-coupling reactions, facilitating the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives. These reactions are crucial for introducing functional groups and modifying the core benzimidazole structure to enhance biological activity (Shen et al., 2017).

Applications De Recherche Scientifique

Corrosion Inhibition

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol derivatives have been investigated for their potential as corrosion inhibitors. For instance, a study revealed that 1,3,4-oxadiazole derivatives containing the benzo[d]imidazole moiety demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid. These inhibitors form a protective layer on the metal surface, indicating potential applications in material preservation and industrial processes (Ammal, Prajila, & Joseph, 2018).

Electrochemical Properties

The electrochemical properties of imidazole-2-thiols, which are structurally related to 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, have been explored. A study determined the oxidation and reduction potentials of eight imidazole-2-thiols, revealing insights into the substituent effects on these potentials, contributing to a deeper understanding of their chemical behavior (Po et al., 1991).

Antimicrobial Activity

Compounds with the benzo[d]imidazole-2-thiol structure have demonstrated significant antimicrobial properties. Research has synthesized various derivatives that have shown promising antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Enzyme Inhibition

Certain derivatives of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of enzymes like α-glucosidase. This indicates potential therapeutic applications, especially in managing diseases like diabetes, by regulating enzyme activity (Ali et al., 2022).

Photoinitiation Systems

Imidazole and thiazole derivatives, closely related to 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol, have been investigated for their roles in photoinitiation systems. Their effectiveness as co-initiators in free-radical photopolymerizations suggests applications in industrial processes and materials science (Andrzejewska et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUJUWLYXXACIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370919 | |

| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | |

CAS RN |

175276-96-7 | |

| Record name | 5-Chloro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

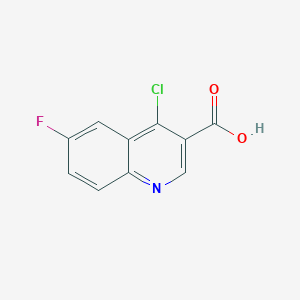

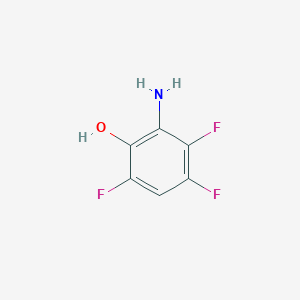

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)